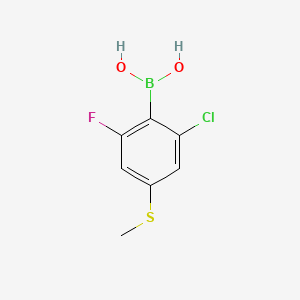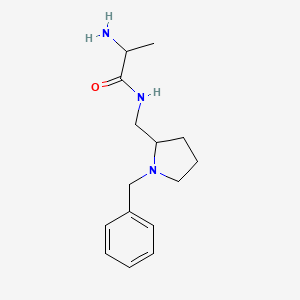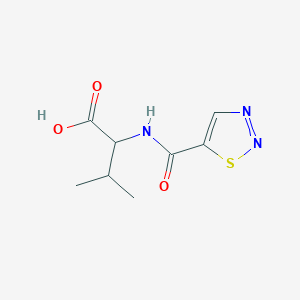
6-(2-Ethylphenyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Ethylphenyl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with an amine group at the 3-position and an ethylphenyl group at the 6-position. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Ethylphenyl)pyridin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine . For instance, 5-bromo-2-methylpyridin-3-amine can be reacted with 2-ethylphenylboronic acid in the presence of a palladium catalyst and a base to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Ethylphenyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or other reduced forms.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-(2-Ethylphenyl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 6-(2-Ethylphenyl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 6-(2-Ethylphenyl)pyridin-3-amine.
2-Ethylphenylboronic acid: Another precursor used in the Suzuki-Miyaura cross-coupling reaction.
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethylphenyl group and an amine group on the pyridine ring makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H14N2 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
6-(2-ethylphenyl)pyridin-3-amine |
InChI |
InChI=1S/C13H14N2/c1-2-10-5-3-4-6-12(10)13-8-7-11(14)9-15-13/h3-9H,2,14H2,1H3 |
Clé InChI |
YWLMDCYSKUZMTL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1C2=NC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)formamide](/img/structure/B14775276.png)
![Ethyl 6-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14775292.png)







![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14775346.png)

